Tetraethyltin

Overview

Description

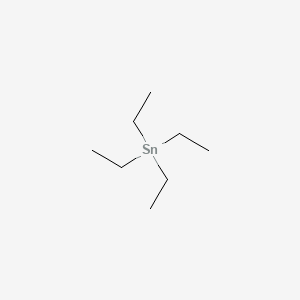

Tetraethyltin, also known as tetraethyl tin or tetraethylstannane, is an organotin compound with the chemical formula (CH3CH2)4Sn. It consists of a tin atom bonded to four ethyl groups. This compound is a colorless, flammable liquid that is soluble in diethyl ether but insoluble in water. This compound is primarily used in the electronics industry and as a catalyst for olefin polymerization .

Preparation Methods

Tetraethyltin can be synthesized through several methods:

Reaction with Ethylmagnesium Bromide: One common method involves reacting tin(IV) chloride with ethylmagnesium bromide (a Grignard reagent). The reaction proceeds as follows[ \text{SnCl}_4 + 4 \text{CH}_3\text{CH}_2\text{MgBr} \rightarrow (\text{CH}_3\text{CH}_2)_4\text{Sn} + 4 \text{MgBrCl} ]

Reaction with Triethylaluminum: Another method involves the reaction of tin(IV) chloride with triethylaluminum.

Reaction with Ethyllithium: This compound can also be prepared by reacting stannous chloride with ethyllithium

Chemical Reactions Analysis

Tetraethyltin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form tin oxides and other organotin compounds.

Substitution: It can undergo substitution reactions where the ethyl groups are replaced by other functional groups.

Decomposition: When heated to decomposition, this compound emits acrid smoke and fumes.

Common reagents used in these reactions include strong oxidizers and various halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Biocidal Applications

Tetraethyltin has been utilized as a biocide and insecticide. Its effectiveness in controlling pests makes it valuable in agricultural practices. The compound acts by disrupting the biological processes of target organisms, leading to their mortality.

Case Study: Wood Preservation

In wood preservation, this compound is employed to protect timber from fungal decay and insect infestation. Studies have shown that treated wood exhibits significantly lower rates of degradation compared to untreated samples. This application is particularly important in maintaining the structural integrity of buildings and infrastructure.

Electronics Industry

The electronics sector uses this compound primarily as a precursor for the deposition of tin films in semiconductor manufacturing. Its properties facilitate the creation of thin films that are essential for various electronic components.

Data Table: Properties Relevant to Electronics

| Property | Value |

|---|---|

| Boiling Point | 181 °C |

| Freezing Point | -112 °C |

| Density | 1.06 g/cm³ |

| Solubility | Soluble in diethyl ether |

These properties make this compound suitable for use in processes such as chemical vapor deposition (CVD), where controlled environments are necessary for the deposition of materials on substrates.

Analytical Chemistry

This compound has found applications in analytical chemistry, particularly in mass spectrometry techniques. It serves as a calibration standard due to its well-defined mass spectrum, which aids in the identification and quantification of other compounds.

Case Study: Mass Spectrometry Calibration

In a study conducted to evaluate trace elements in biological samples, this compound was used as an internal standard during laser ablation inductively coupled plasma mass spectrometry (LA-ICP-MS). The results indicated that using this compound improved the accuracy of trace element quantification significantly .

Toxicological Studies

While this compound has beneficial applications, it is also important to consider its toxicological profile. Research indicates that exposure can lead to neurological effects and other health issues . Understanding these risks is crucial for safe handling practices in industrial settings.

Summary of Health Effects

Mechanism of Action

The mechanism by which tetraethyltin exerts its effects involves its conversion to more toxic organotin compounds, such as triethyltin, in the body. These compounds can interfere with cellular processes and cause swelling of the brain and spinal cord . The molecular targets and pathways involved in its action are not fully understood but are believed to involve disruption of cellular membranes and enzyme functions.

Comparison with Similar Compounds

Tetraethyltin is part of a broader class of organotin compounds, which include:

Tetramethyltin: Similar to this compound but with methyl groups instead of ethyl groups.

Tetrapropyltin: Contains propyl groups instead of ethyl groups.

Tetrabutyltin: Contains butyl groups instead of ethyl groups.

Compared to these compounds, this compound is unique in its specific applications in the electronics industry and its use as a catalyst for olefin polymerization. Its physical properties, such as boiling and melting points, also differ from those of its analogs.

Biological Activity

Tetraethyltin (TET) is an organotin compound with notable biological activity, particularly in toxicology and environmental science. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of this compound

This compound is a colorless liquid primarily used in industrial applications, including as a precursor in the synthesis of tin oxide thin films and as a biocide. Its chemical formula is , and it has a boiling point of approximately 218 °C. TET is part of a larger class of organotin compounds known for their toxicity and potential to disrupt endocrine functions.

Biological Activity

Toxicological Profile

this compound exhibits significant toxicity, affecting various biological systems. The primary mechanisms of toxicity include:

- Neurotoxicity : Organotins, including TET, have been linked to neurotoxic effects. Studies indicate that exposure can lead to cognitive dysfunction, memory impairment, and behavioral changes in mammals. For instance, a study reported neurological symptoms such as forgetfulness and agitation in workers exposed to organotin compounds .

- Reproductive Toxicity : Research has shown that organotins can adversely affect reproductive health. In animal studies, exposure to TET has resulted in decreased fertility rates and developmental abnormalities in offspring .

- Endocrine Disruption : TET has been identified as an endocrine disruptor, which can interfere with hormone signaling pathways. This disruption can lead to various health issues, including developmental disorders and reproductive health problems .

Case Studies

-

Neurotoxicity in Occupational Exposure

A case study involving workers exposed to trimethyltin (a related organotin) highlighted significant neurotoxic effects. Symptoms included memory loss and emotional instability, which persisted long after exposure ceased . -

Reproductive Effects in Animal Models

In laboratory studies on rats exposed to TET, significant reproductive toxicity was observed. Female rats exhibited atrophy of the uterine glands after prolonged exposure, indicating potential impacts on fertility .

The biological activity of this compound can be attributed to several mechanisms:

- Dealkylation : Upon entering biological systems, TET undergoes dealkylation, producing more toxic metabolites such as triethyl tin (TET) and diethyl tin. These metabolites are responsible for the observed toxic effects .

- Oxidative Stress : Organotin compounds induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage and apoptosis in various tissues .

Data Table: Toxicity Levels of this compound

| Study | Exposure Level | Observed Effects | Species |

|---|---|---|---|

| Igarashi (1959) | 5.65 mg/m³ | 80-90% mortality after 2-day exposure | Mice |

| Gohlke et al. (1969) | 4-6 mg/m³ | Inflammatory changes in respiratory system | Rabbits |

| Iwamoto (1960) | 2 mg/m³ | Uterine atrophy after 14 days | Rats |

Q & A

Basic Research Questions

Q. How can researchers characterize the purity and stability of tetraethyltin in experimental settings?

- Methodological Answer : Purity analysis requires gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) to verify chemical integrity. Stability assessments involve monitoring decomposition under controlled storage conditions (e.g., inert atmosphere, low humidity) and tracking changes via spectroscopic methods. For synthesis protocols, ensure rigorous purification steps (e.g., distillation) and validate purity thresholds (>98%) using calibration standards . Stability testing should align with OSHA/ANSI guidelines for hazardous materials, including inert gas storage and avoidance of oxidizing agents .

Q. What are the key safety protocols for handling this compound in laboratory environments?

- Methodological Answer : Follow OSHA/ANSI safety guidelines:

- Use fume hoods with a minimum airflow of 100 ft/min to prevent inhalation exposure .

- Wear nitrile gloves, safety goggles, and flame-resistant lab coats to avoid skin contact .

- Store in sealed, corrosion-resistant containers at <25°C, away from ignition sources .

- Implement spill containment measures (e.g., absorbent pads) and avoid aqueous cleanup due to immiscibility .

Q. Which analytical techniques are recommended for quantifying this compound in environmental samples?

- Methodological Answer :

- Liquid-liquid extraction (using non-polar solvents like hexane) to isolate this compound from aqueous matrices.

- GC-MS with electron ionization for quantification, using deuterated internal standards to correct for matrix effects .

- Validate detection limits (e.g., ppb-level sensitivity) via spike-recovery experiments in replicate samples.

Advanced Research Questions

Q. How should experimental designs be structured to study the thermal decomposition kinetics of this compound?

- Methodological Answer :

- Use a toluene carrier flow system within a temperature range of 725–833 K to simulate controlled pyrolysis .

- Measure reaction rates via gas-phase chromatography to track ethane release as a decomposition byproduct.

- Calculate A-factors (pre-exponential terms) using Arrhenius plots, comparing results with tetramethyltin to assess substituent effects on bond dissociation .

- Replicate experiments under varying pressures (1–5 atm) to evaluate thermodynamic consistency.

Q. How can contradictions in acute toxicity data for this compound across species be resolved?

- Methodological Answer :

- Conduct interspecies pharmacokinetic modeling to account for metabolic differences (e.g., hepatic conversion rates in rodents vs. primates) .

- Re-analyze LD₅₀ discrepancies (e.g., rat: 12,800 µg/kg vs. mouse: 39,800 µg/kg) using allometric scaling to normalize body mass and metabolic rates .

- Validate findings via in vitro hepatocyte assays to isolate species-specific degradation pathways (e.g., this compound → triethyltin conversion efficiency) .

Q. What methodologies are effective for investigating this compound’s metabolic conversion to triethyltin in mammalian systems?

- Methodological Answer :

- In vivo studies : Administer this compound intraperitoneally to rodents, then collect tissue samples (liver, brain) at timed intervals for HPLC-fluorometric analysis of triethyltin .

- In vitro liver slice assays : Measure degradation kinetics using isotopically labeled this compound (¹⁴C or ¹¹⁹Sn) and track metabolite formation via radiochemical detection .

- Compare biotransformation rates across tissues (e.g., liver vs. kidney) to identify enzymatic pathways (e.g., cytochrome P450 involvement).

Q. How can researchers assess the environmental persistence and ecotoxicological impact of this compound?

- Methodological Answer :

- Microcosm studies : Simulate aquatic ecosystems to measure this compound’s half-life under varying pH, salinity, and microbial activity.

- Use LC-MS/MS to detect sub-lethal concentrations in bioindicator species (e.g., Daphnia magna) and model bioaccumulation factors .

- Apply QSAR (Quantitative Structure-Activity Relationship) models to predict toxicity thresholds for untested species, validated against experimental LC₅₀ data .

Q. Data Contradiction & Replication

Q. What strategies address discrepancies in reported A-factors for this compound decomposition?

- Methodological Answer :

- Replicate experiments using identical carrier gases (e.g., toluene purity >99.9%) to minimize solvent interference .

- Perform sensitivity analysis on temperature gradients (±1 K precision) and residence times in flow reactors.

- Compare results with computational chemistry (e.g., DFT calculations of bond dissociation energies) to reconcile empirical vs. theoretical A-factors .

Q. How can conflicting findings on this compound’s neurotoxicity mechanisms be systematically evaluated?

- Methodological Answer :

- Conduct meta-analyses of histopathological data (e.g., brain edema incidence) across studies, weighted by sample size and exposure duration .

- Use knockout murine models to isolate genetic factors (e.g., blood-brain barrier transporters) influencing triethyltin uptake .

- Apply Bayesian statistical frameworks to quantify uncertainty in dose-response relationships .

Properties

IUPAC Name |

tetraethylstannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C2H5.Sn/c4*1-2;/h4*1H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWWNQEOPUOCKGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Sn](CC)(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Sn | |

| Record name | TETRAETHYLTIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5200 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022073 | |

| Record name | Tetraethyl tin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tetraethyltin is a colorless liquid. Used as biocides, bactericides, fungicides and insecticides; preservatives for wood, textile, paper, and leather. Not registered as a pesticide in the U.S. (EPA, 1998), Colorless liquid; [Hawley], Colorless liquid. | |

| Record name | TETRAETHYLTIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5200 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetraethyl tin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7352 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TETRAETHYL TIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/888 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

358 °F at 760 mmHg (EPA, 1998), 181 °C at 760 mm Hg, 358 °F | |

| Record name | TETRAETHYLTIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5200 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRAETHYL TIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6398 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAETHYL TIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/888 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

Insol in water; soluble in ether, Sol in alcohol, Soluble in organic solvents. | |

| Record name | TETRAETHYL TIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6398 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.187 at 73.4 °F (EPA, 1998) - Denser than water; will sink, 1.199 at 20 °C/4 °C, 1.187 | |

| Record name | TETRAETHYLTIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5200 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRAETHYL TIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6398 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAETHYL TIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/888 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

1.2 [mmHg], 1.2 mm Hg @ 20 °C | |

| Record name | Tetraethyl tin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7352 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TETRAETHYL TIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6398 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

597-64-8 | |

| Record name | TETRAETHYLTIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5200 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetraethyltin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=597-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraethyl tin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000597648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraethyltin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22315 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Stannane, tetraethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetraethyl tin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraethyltin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.007 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAETHYLTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31RE6NA75O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TETRAETHYL TIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6398 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAETHYL TIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/888 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-170 °F (EPA, 1998), -112 °C, -170 °F | |

| Record name | TETRAETHYLTIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5200 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRAETHYL TIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6398 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAETHYL TIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/888 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.